5-HT2C Receptor Inverse Agonism: Deramciclane vs. Neutral Antagonists
Deramciclane distinguishes itself from neutral 5-HT2C receptor antagonists through inverse agonist activity that actively suppresses basal receptor signaling. Unlike competitive antagonists that only block agonist-induced activation, deramciclane decreases constitutive receptor activity in the absence of agonist [1].
| Evidence Dimension | Basal phosphoinositide hydrolysis reduction (inverse agonism) |
|---|---|
| Target Compound Data | 33% reduction in basal phosphoinositide hydrolysis; EC50 = 93 nM for inverse agonism; IC50 = 168 nM for antagonism of 5-HT-stimulated activity |
| Comparator Or Baseline | Neutral 5-HT2C antagonist (theoretical baseline: 0% reduction of basal activity) |
| Quantified Difference | 33% suppression of constitutive receptor activity; 79% maximal receptor occupancy at 10 mg/kg |
| Conditions | Receptor phosphoinositide hydrolysis assay in rat choroid plexus; single oral doses of 0.5 mg/kg and 10 mg/kg in vivo; quantitative receptor autoradiography |
Why This Matters
This inverse agonist property is mechanistically distinct from neutral antagonism and provides a unique pharmacological tool for probing constitutive 5-HT2C receptor signaling and its role in anxiety, feeding, and addiction circuits.
- [1] Pälvimäki EP, et al. Deramciclane, a putative anxiolytic drug, is a serotonin 5-HT2C receptor inverse agonist but fails to induce 5-HT2C receptor down-regulation. Psychopharmacology. 1998;136(2):99-104. View Source
